N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea
Description
N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea is a disubstituted urea derivative characterized by two distinct nitrogen-bound substituents: a cyclohexyl group and a branched 1,5-dimethylhexyl chain. The compound’s structure introduces steric and electronic effects due to the combination of a rigid cycloalkane and a flexible, branched alkyl chain.
Properties
CAS No. |
303092-19-5 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1-cyclohexyl-3-(6-methylheptan-2-yl)urea |
InChI |
InChI=1S/C15H30N2O/c1-12(2)8-7-9-13(3)16-15(18)17-14-10-5-4-6-11-14/h12-14H,4-11H2,1-3H3,(H2,16,17,18) |
InChI Key |
AUWYSHKCOISDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Urea acts as a carbonyl donor, reacting sequentially with two primary amines. The reaction proceeds via nucleophilic attack, forming intermediate isocyanate species that subsequently react with the second amine. Key parameters include:
-
Temperature : Reflux at 60–100°C to ensure ammonia evolution.
-
Solvent : Water or polar aprotic solvents (e.g., THF) to solubilize urea.
-
Stoichiometry : A 1:1:1 molar ratio of urea to each amine minimizes side products.
A representative procedure involves charging a reactor with urea (1.0 equiv), cyclohexylamine (1.1 equiv), and 1,5-dimethylhexylamine (1.1 equiv) in water, followed by 12-hour reflux under nitrogen. Ammonia gas is evacuated to shift equilibrium toward product formation, achieving yields of 65–75% after crystallization.
Isocyanate-Mediated Coupling
This two-step method, inferred from nickel-catalyzed amination protocols, employs pre-formed isocyanates for selective urea synthesis:
Step 1: Isocyanate Preparation
Cyclohexyl isocyanate is synthesized via phosgenation of cyclohexylamine or through carbamate decomposition. For example, treating cyclohexylamine with triphosgene in dichloromethane (DCM) at 0°C yields cyclohexyl isocyanate.
Step 2: Amine Coupling
The isocyanate reacts with 1,5-dimethylhexylamine in anhydrous DCM at room temperature:
Reaction progress is monitored by FTIR (disappearance of NCO stretch at ~2270 cm⁻¹). Yields exceed 85% with catalytic bases like 2,4,6-collidine (3.0 equiv).
Purification and Characterization
Filtration and Drying
Crude product is isolated via suction filtration, with mother liquor recycled to minimize waste. Drying under vacuum at 60°C removes residual solvents.
Analytical Data
-
H NMR (CDCl₃): δ 4.20 (br s, 1H, NH), 3.15 (t, 2H, CH₂N), 1.60–1.20 (m, 21H, cyclohexyl and dimethylhexyl).
Comparative Analysis of Methods
| Method | Yield | Scalability | Eco-Footprint |
|---|---|---|---|
| Direct Condensation | 65–75% | Moderate | Low (solvent reuse) |
| Isocyanate Coupling | 85–90% | High | Moderate |
| Reductive Amination | 70–80% | Low | High |
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interfere with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea with structurally related ureas and phosphonofluoridates (from and ):
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 1,5-dimethylhexyl group in the target urea introduces greater lipophilicity compared to N,N'-dicyclohexylurea, which may enhance solubility in nonpolar solvents. This contrasts with phosphonofluoridates in , where the same substituent likely increases volatility and reactivity .
- Symmetry vs. Asymmetry : N,N'-Dicyclohexylurea’s symmetrical structure (two cyclohexyl groups) promotes crystallinity, whereas the asymmetric substitution in the target compound may reduce melting points and alter solid-state packing .
Q & A
Q. What metadata should be included in publications to ensure reproducibility of studies involving this compound?
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